molecular formula C6H4ClIN2O2 B13455217 3-Chloro-4-iodo-2-nitroaniline

3-Chloro-4-iodo-2-nitroaniline

Cat. No.: B13455217
M. Wt: 298.46 g/mol
InChI Key: HSPFGESLRWLIFS-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-2-nitroaniline is an organic compound with the molecular formula C6H4ClIN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, iodine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iodo-2-nitroaniline typically involves multi-step reactions starting from aniline. One common method includes:

    Nitration: Aniline is first nitrated to form 2-nitroaniline.

    Halogenation: The nitroaniline is then subjected to halogenation reactions to introduce chlorine and iodine atoms at specific positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iodo-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Chloro-4-iodo-2-aminoaniline.

Scientific Research Applications

3-Chloro-4-iodo-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-4-iodo-2-nitroaniline exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the halogen atoms can influence the compound’s reactivity and binding affinity to biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitroaniline
  • 4-Iodo-2-nitroaniline
  • 2-Chloro-3-nitroaniline

Properties

Molecular Formula

C6H4ClIN2O2

Molecular Weight

298.46 g/mol

IUPAC Name

3-chloro-4-iodo-2-nitroaniline

InChI

InChI=1S/C6H4ClIN2O2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H,9H2

InChI Key

HSPFGESLRWLIFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)I

Origin of Product

United States

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